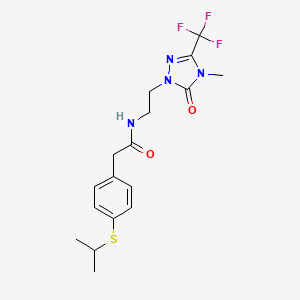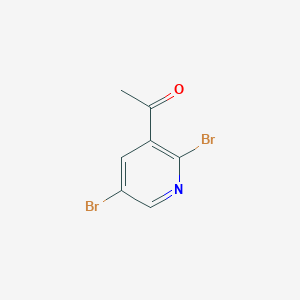
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a trifluoroethyl group, and an oxalamide moiety, which contribute to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common approach includes the reaction of cyclopropylmethylamine with oxalyl chloride to form an intermediate, which is then reacted with 2,2,2-trifluoroethylamine under controlled conditions to yield the desired oxalamide compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography, can further improve the overall yield and quality of the final product.
化学反应分析
Types of Reactions
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
科学研究应用
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
Similar compounds include other oxalamide derivatives with different substituents, such as N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-difluoroethyl)oxalamide or N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trichloroethyl)oxalamide.
Uniqueness
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O3/c10-9(11,12)4-14-7(17)6(16)13-3-8(5-15)1-2-8/h15H,1-5H2,(H,13,16)(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHCLVHXMFERPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCC(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Chlorophenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2407728.png)
![2-amino-6-benzyl-4-(2-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2407731.png)
![6-(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2407732.png)
![Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B2407736.png)

![N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2407740.png)
![(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2407741.png)
![4-benzyl-N-cyclopentyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2407742.png)




![N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(3,5-difluorophenyl)methanesulfonamide](/img/structure/B2407750.png)
